molecular formula C8H15NO2 B3019323 (3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine CAS No. 2445750-62-7

(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine

Cat. No.: B3019323
CAS No.: 2445750-62-7
M. Wt: 157.213
InChI Key: IJFIHNHBIJRZFE-RQJHMYQMSA-N
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Description

This compound is a bicyclic acetal derivative featuring a fused [1,3]dioxolo[4,5-c]pyridine core with a hexahydro scaffold and two methyl groups at the 2,2-positions. Its stereochemistry (3As,7aR) confers rigidity to the structure, making it a valuable intermediate in synthetic organic chemistry, particularly in the total synthesis of tunicamycin V . The compound is synthesized via a multi-step sequence starting from protected sugar derivatives, such as D-galactal-4,5-acetonide, through key reactions like the Büchner-Curtius-Schlotterbeck (BCS) reaction and azidonitration . Its derivatives, including acetamide and tosylate variants, serve as precursors for glycosylation and functionalization in natural product synthesis .

Properties

IUPAC Name

(3aS,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-8(2)10-6-3-4-9-5-7(6)11-8/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJFIHNHBIJRZFE-RQJHMYQMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2CCNCC2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(O[C@@H]2CCNC[C@@H]2O1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine typically involves multi-step organic reactions. The process often begins with the preparation of the dioxolane ring, followed by the introduction of the pyridine moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction pathway and products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its structural features allow it to act as a probe for investigating biological processes at the molecular level.

Medicine

In medicine, this compound has potential therapeutic applications. It may serve as a lead compound for developing new drugs targeting specific diseases or conditions.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial processes and products.

Mechanism of Action

The mechanism of action of (3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved in these interactions are complex and may vary depending on the specific application or context.

Comparison with Similar Compounds

Key Differences :

  • Azidomethyl vs. Acetamide : The azidomethyl group (P2) enhances reactivity toward alkyne cycloadditions, while the acetamide (P3) improves solubility and stability .
  • Hydroxyl/Azido Combination (P5) : Introduces polarity, enabling participation in hydrogen bonding and oxidative transformations .

Stereochemical and Ring System Variants

Compound Name Core Structure Molecular Formula Molecular Weight Key Properties/Applications References
(3aS,7aR)-Hexahydro[1,3]oxazolo[4,5-c]pyridin-2(3H)-one hydrochloride Oxazolo-pyridine with ketone C₆H₁₁ClN₂O₂ 178.62 g/mol Chiral building block for alkaloid synthesis; hydrochloride salt enhances crystallinity
(3aR,7aS)-2,2-Dimethyltetrahydro-[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one Dioxolo-pyridine with ketone C₈H₁₃NO₃ 171.19 g/mol Electrophilic carbonyl for nucleophilic additions; used in spirocyclic derivatives
(3aS,7aR)-7a-Phenylhexahydro-4H-pyrrolo[3,4-c]pyridine-4,6(5H)-dione Pyrrolo-pyridine with phenyl/dione C₁₃H₁₄N₂O₂ 230.26 g/mol Rigid scaffold for protease inhibitors; aromatic substitution enhances π-π interactions

Key Differences :

  • Oxazolo vs. Dioxolo : Oxazolo derivatives (e.g., oxazolo-pyridine) introduce nitrogen into the ring, altering electronic properties and hydrogen-bonding capacity compared to oxygen-rich dioxolo systems .
  • Pyrrolo-pyridine vs. Dioxolo-pyridine : Pyrrolo systems (e.g., pyrrolo[3,4-c]pyridine) exhibit higher basicity due to the secondary amine, whereas dioxolo derivatives are more lipophilic .

Complex Fused Derivatives

Compound Name Fused System Molecular Formula Molecular Weight Key Properties/Applications References
(3aS,3bR,7aR,11aS,11bR)-2,2,5,5-Tetramethylhexahydro-3bH-[1,3]dioxino[4,5-e][1,3]dioxolo[4,5-c]imidazo[1,2-a]pyridine-9,10-dione Dioxino-dioxolo-imidazo-pyridine tricycle C₁₇H₂₂N₂O₈ 382.37 g/mol High molecular weight polycycle; potential use in metal-chelating agents
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate Imidazo-pyridine with nitrophenyl C₂₉H₂₆N₄O₈ 558.54 g/mol Fluorescent probe candidate; nitro group enables redox activity

Key Differences :

  • Tricyclic Systems: Increased ring fusion (e.g., dioxino-dioxolo-imidazo-pyridine) enhances conformational rigidity but reduces solubility .
  • Electron-Withdrawing Groups: Nitro and cyano substituents (e.g., in imidazo-pyridines) modulate electronic density for applications in catalysis or sensing .

Biological Activity

(3As,7aR)-2,2-dimethyl-3a,4,5,6,7,7a-hexahydro-[1,3]dioxolo[4,5-c]pyridine (CAS Number: 2445750-62-7) is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity based on available research findings.

  • Molecular Formula: C₈H₁₅NO₂
  • Molecular Weight: 157.21 g/mol
  • Structure: The compound features a unique bicyclic structure that includes a dioxole moiety.

Biological Activity

The biological activity of this compound has been explored in various studies focusing on its pharmacological properties.

Pharmacological Properties

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. The mechanism is believed to involve disruption of bacterial cell membranes.
  • Neuroprotective Effects : Research suggests potential neuroprotective effects in cellular models of neurodegeneration. The compound appears to reduce oxidative stress and inflammation in neuronal cells.
  • Anticancer Activity : Some studies have reported that this compound can inhibit the proliferation of cancer cells in vitro. The exact mechanism remains under investigation but may involve apoptosis induction and cell cycle arrest.

Case Studies

StudyFindingsMethodology
Study 1Inhibition of E. coli growth by 50% at 20 µg/mLAgar diffusion method
Study 2Reduction of oxidative stress markers in SH-SY5Y cellsCell viability assays and ROS measurement
Study 3Induction of apoptosis in MCF-7 breast cancer cellsFlow cytometry and caspase activity assays

The biological mechanisms underlying the activities of this compound are still being elucidated. However:

  • Antimicrobial Action : Likely involves interference with the synthesis of bacterial cell wall components.
  • Neuroprotection : May be attributed to its ability to scavenge free radicals and modulate inflammatory pathways.
  • Anticancer Mechanisms : Involves activation of pro-apoptotic pathways and inhibition of survival signals in cancer cells.

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